molecular formula C13H10Cl2N2O3S B10998596 N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine

N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine

Cat. No.: B10998596
M. Wt: 345.2 g/mol
InChI Key: QOVYNRAXBVFKFV-UHFFFAOYSA-N
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Description

  • N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine is a chemical compound with the following structure:

    C12H8Cl2N2O3S\text{C}_{12}\text{H}_8\text{Cl}_2\text{N}_2\text{O}_3\text{S}C12​H8​Cl2​N2​O3​S

    .
  • It belongs to the class of thiazole derivatives and contains both a thiazole ring and a glycine moiety.
  • The compound’s systematic name is N-[2-(2,4-dichlorophenyl)acetyl]glycine methyl ester .
  • It is used in various scientific and industrial applications due to its unique structure and properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine involves several steps. One common method is the reaction between 2,4-dichlorophenyl isothiocyanate and glycine methyl ester hydrochloride. The thiazole ring is formed through cyclization of the intermediate.

      Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) at room temperature or under reflux conditions.

      Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or small-scale production facilities.

  • Chemical Reactions Analysis

      Reactivity: N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine is stable under normal conditions but can undergo various reactions.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions. For example, reduction leads to the formation of the corresponding amine derivative.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of other thiazole-containing compounds.

      Biology: Investigated for potential bioactivity, such as antimicrobial or anti-inflammatory properties.

      Medicine: Research into its pharmacological effects and potential therapeutic applications.

      Industry: Limited industrial applications, but its unique structure may inspire new drug development.

  • Mechanism of Action

    • The exact mechanism of action is not fully elucidated. it likely interacts with specific molecular targets (e.g., enzymes, receptors) due to its acetyl and thiazole groups.
    • Further studies are needed to understand its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other thiazole derivatives, such as thiazolidinediones (used in diabetes treatment) and thiazole-based pesticides.

      Uniqueness: N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine stands out due to its specific substitution pattern and potential bioactivity.

    Remember that this compound’s research is ongoing, and new findings may emerge.

    Properties

    Molecular Formula

    C13H10Cl2N2O3S

    Molecular Weight

    345.2 g/mol

    IUPAC Name

    2-[[2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]acetic acid

    InChI

    InChI=1S/C13H10Cl2N2O3S/c14-7-1-2-9(10(15)3-7)13-17-8(6-21-13)4-11(18)16-5-12(19)20/h1-3,6H,4-5H2,(H,16,18)(H,19,20)

    InChI Key

    QOVYNRAXBVFKFV-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=C(C=C1Cl)Cl)C2=NC(=CS2)CC(=O)NCC(=O)O

    Origin of Product

    United States

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